molecular formula C15H11FO4 B495923 Methyl 3-[(4-fluorobenzoyl)oxy]benzoate

Methyl 3-[(4-fluorobenzoyl)oxy]benzoate

Cat. No.: B495923
M. Wt: 274.24g/mol
InChI Key: PIOOMNQHUBVMOZ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorobenzoyl)oxy]benzoate is a benzoate ester derivative featuring a 4-fluorobenzoyloxy substituent at the 3-position of the benzene ring. This compound is structurally characterized by two ester groups: a methyl benzoate moiety and a 4-fluorobenzoyloxy group.

Properties

Molecular Formula

C15H11FO4

Molecular Weight

274.24g/mol

IUPAC Name

methyl 3-(4-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11FO4/c1-19-14(17)11-3-2-4-13(9-11)20-15(18)10-5-7-12(16)8-6-10/h2-9H,1H3

InChI Key

PIOOMNQHUBVMOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituent: The amino group (-NH-) replaces the oxygen atom in the ester linkage, converting the ester to an amide.
  • Electronic Effects : The amide group is less electron-withdrawing than the ester, reducing the compound’s susceptibility to hydrolysis.

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9)

Structural Differences :

  • Substituent : A 4-methoxyphenyl group replaces the 4-fluorobenzoyloxy group at the 3-position.
  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the benzene ring, which contrasts with the electron-withdrawing fluorine in the target compound.

Methyl 3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (Compound 23)

Structural Differences :

  • Functional Group : An isoxazole ring replaces the 4-fluorobenzoyloxy group.

Methyl [4-(trifluoromethyl)benzoyl]acetate

Structural Differences :

  • Substituent : A trifluoromethyl (-CF₃) group replaces the fluorine atom.
  • Electronic Effects : The -CF₃ group is significantly more electron-withdrawing than -F, increasing the ester’s electrophilicity and hydrolysis rate .

Stability :

  • The trifluoromethyl derivative is less stable under basic conditions compared to the fluorinated analog.

Physicochemical and Spectral Comparisons

Spectral Data

  • ¹H NMR : The fluorine atom in Methyl 3-[(4-fluorobenzoyl)oxy]benzoate causes distinct splitting patterns (e.g., coupling with adjacent protons). In contrast, compounds like Methyl 4-fluoro-3-(4-Methylphenyl)benzoate (CAS 1381944-67-7) show simpler aromatic proton signals due to the absence of a benzoyloxy group .
  • HRMS : All compounds are characterized by high-resolution mass spectrometry to confirm molecular weights, with deviations <2 ppm .

Solubility and logP

Compound logP (Predicted) Solubility (mg/mL)
This compound 2.8 0.12 (DMSO)
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 2.5 0.25 (DMSO)
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate 3.1 0.09 (DMSO)

Data inferred from structural analogs in .

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